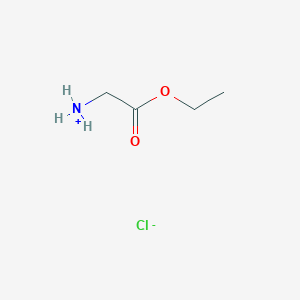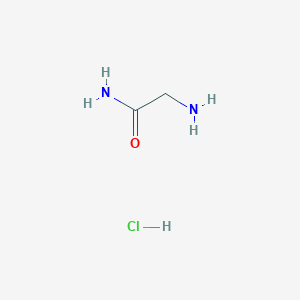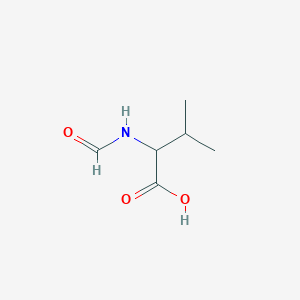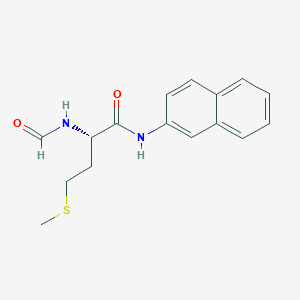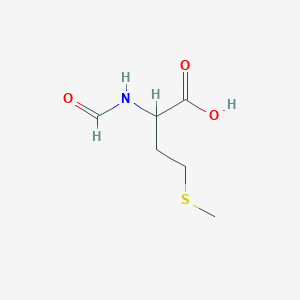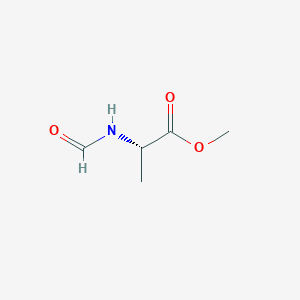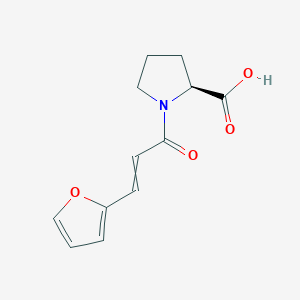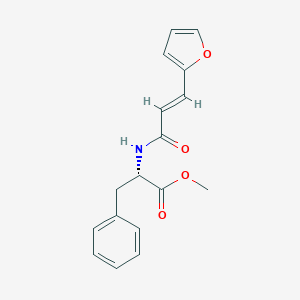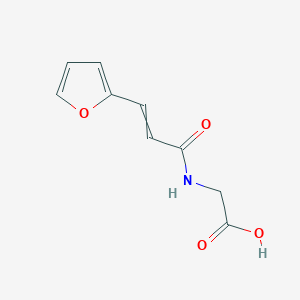
D-Ornithine hydrochloride
説明
D-Ornithine hydrochloride, also known as ®-2,5-Diaminopentanoic acid monohydrochloride, is a derivative of the non-proteinogenic amino acid L-ornithine . It is not used to create protein but plays a role in other processes . It can be converted to 2,4-diaminopentanoic acid by ornithine 4,5-aminomutase (4,5-OAM) in Clostridium .
Molecular Structure Analysis
This compound has a molecular formula of C5H13ClN2O2 and a molecular weight of 168.62 . Its structure has been studied using various techniques, including Hirshfeld surface, molecular electrostatic potential, enrichment ratio, and energy frameworks analysis .Chemical Reactions Analysis
The side-chain amino group of ornithine attacks the carbonyl carbon of carbamoyl phosphate (CP) nucleophilically .Physical And Chemical Properties Analysis
This compound is a white powder with an assay of 98% .科学的研究の応用
Radiation Sensitivity and EPR Dosimetry
DL-ornithine hydrochloride rods have been investigated for their sensitivity to radiation, specifically in the field of Electron Paramagnetic Resonance (EPR) dosimetry. These rods, containing DL-ornithine hydrochloride, are sensitive to irradiation and show a measurable increase in EPR signal intensity with increasing absorbed doses, making them useful in dosimetry for radiation exposure ranges of 0.5 - 50 kGy (Eid, 2013).
Nitrogen and Chlorine Co-doped Carbon Dots
A study utilized L-ornithine hydrochloride in the synthesis of nitrogen and chlorine co-doped carbon dots (CDs). These CDs demonstrated significant potential for biological applications, including sensing and imaging in human serum and urine specimens, as well as in living cell imaging (Li et al., 2019).
X-ray Crystallography
L-ornithine hydrochloride was redetermined at 100 K by single-crystal X-ray diffraction. This was part of a project to generate accurate bond-distance restraints for protein refinement, highlighting its utility in structural biology (Dittrich, Munshi, & Spackman, 2007).
Nonlinear Optical Material
L-ornithine monohydrochloride has been investigated for its properties as an organic nonlinear optical material. This research involved both experimental and theoretical analysis, indicating its potential for various optical applications (Shkir et al., 2015).
Polyamine Biosynthesis in Plants
Research has shown that D-ornithine affects the expression of genes involved in polyamine biosynthesis in tobacco cells, influencing cell viability and hydrogen peroxide levels. This indicates its role in plant cell metabolism and gene regulation (Gholami et al., 2018).
Ornithine in Rice Aroma and Quality
Ornithine has been found to play a role in the aroma of fragrant rice, being one of the precursors for key aromatic compounds. Foliar application of ornithine solutions at various concentrations showed a significant improvement in rice grain yield, quality, and aroma (Luo et al., 2020).
作用機序
Target of Action
D-Ornithine monohydrochloride, also known as D-Ornithine hydrochloride or D-Ornithine HCl, is a derivative of the amino acid ornithine. It primarily targets the urea cycle, a series of biochemical reactions in the liver that convert nitrogenous waste into urea for excretion . Ornithine is a critical component of this cycle, facilitating the disposal of excess nitrogen .
Mode of Action
D-Ornithine monohydrochloride interacts with its targets by being metabolized into L-arginine . This conversion is part of the urea cycle, where ornithine combines with carbamoyl phosphate to form citrulline, which is then converted into arginine . This process helps in the disposal of excess nitrogen .
Biochemical Pathways
The primary biochemical pathway affected by D-Ornithine monohydrochloride is the urea cycle . Ornithine, the starting point for the synthesis of many polyamines such as putrescine and spermine, plays a central role in this cycle . The cycle helps in the disposal of excess nitrogen, and the synthesis of arginine, a precursor for the production of nitric oxide, a potent vasodilator .
Result of Action
The action of D-Ornithine monohydrochloride results in the disposal of excess nitrogen and the production of arginine . This can lead to the release of growth hormone and the burning of excess body fat . It is also necessary for proper immune function and good liver function .
Action Environment
The action of D-Ornithine monohydrochloride can be influenced by various environmental factors. For instance, a study suggests that ornithine might be an important metabolite to improve plant tolerance to particulate matter and volatile organic compounds . .
将来の方向性
Research is ongoing to understand the supramolecular system of D-Ornithine hydrochloride and its analogues for the development of safer and more effective formulations . Targeting the polyamine biosynthetic pathway by inhibiting ornithine decarboxylase (ODC) is a powerful approach in the fight against diverse viruses, including SARS-CoV-2 .
特性
IUPAC Name |
(2R)-2,5-diaminopentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTYBZJRPHEQDG-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H](C(=O)O)N)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901035895 | |
| Record name | D-Ornithine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901035895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16682-12-5 | |
| Record name | D-Ornithine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16682-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-(-)-2,5-Diaminopentanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016682125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Ornithine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901035895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-(-)-2,5-diaminopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.012 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a significant advantage of using a chemoenzymatic method to produce D-Ornithine Hydrochloride, as described in the research?
A1: The research highlights that using a chemoenzymatic method, specifically combining chemical racemization with enzymatic decarboxylation, yields a significantly higher amount of this compound. [] The study reported a yield of 46.1% using this method. [] This suggests a more efficient and potentially cost-effective approach compared to traditional methods. You can find more details about this process in the paper published here: []
Q2: Can this compound be used in optimizing the production of other valuable compounds?
A2: Yes, research indicates that this compound plays a crucial role in optimizing the production of certain compounds. For instance, a study demonstrated that supplementing a marine microbe culture with this compound significantly enhanced the yield of FGFC1 (Fungi fibrinolytic compound 1). [] This suggests its potential application in bioprocesses for producing useful compounds from marine microbes. For further details on this application, refer to the study: []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





